molecular formula C18H13Cl2N5O B2577392 3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888426-97-9

3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2577392
CAS No.: 888426-97-9
M. Wt: 386.24
InChI Key: VYRXGIFEJBRPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The molecule also contains chloro-methylphenyl groups attached to the triazolopyrimidine core .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has identified pyrimidine derivatives, including structures similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, as compounds with significant biological activity. These compounds have been synthesized and characterized for their potential in various scientific applications, particularly focusing on their antimicrobial and anticancer properties.

  • Antimicrobial Activity : Pyrimidine derivatives have been synthesized and tested for their antibacterial activity against various microbial strains. Compounds similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one demonstrated inhibitory effects against a range of bacteria, indicating their potential as antimicrobial agents. For example, specific pyrimidines showed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential in combating bacterial infections (Lahmidi et al., 2019).

  • Anticancer Activity : Another area of interest is the anticancer potential of triazolo[4,5-d]pyrimidin derivatives. Studies have shown that certain compounds exhibit moderate anticancer activity, suggesting their utility in cancer research and potential therapeutic applications. The investigation into these compounds' mechanisms of action and their effects on cancer cells can provide valuable insights into new cancer treatments (Lu Jiu-fu et al., 2015).

Supramolecular Chemistry

  • Supramolecular Assemblies : Pyrimidine derivatives are also explored in the context of supramolecular chemistry. For instance, studies on dihydropyrimidine derivatives have demonstrated their suitability as ligands for co-crystallization, leading to novel supramolecular assemblies. These findings open up possibilities for the development of new materials and the exploration of their properties in various scientific and technological applications (Fonari et al., 2004).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities, potential applications, and optimization of its synthesis process. Given the known activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-11-5-6-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-2-4-13(19)7-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRXGIFEJBRPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.